molecular formula C17H14 B13065360 (2-Ethynyl-1-phenylcyclopropyl)benzene

(2-Ethynyl-1-phenylcyclopropyl)benzene

Cat. No.: B13065360
M. Wt: 218.29 g/mol
InChI Key: SDBVAEDJWRUIBG-UHFFFAOYSA-N
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Description

(2-Ethynyl-1-phenylcyclopropyl)benzene is an organic compound characterized by a cyclopropyl ring substituted with an ethynyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethynyl-1-phenylcyclopropyl)benzene typically involves multiple steps. One common method includes the following steps :

    Formation of the cyclopropyl ring: This can be achieved through the reaction of ethyldiazoacetate with a suitable alkene in the presence of a catalyst.

    Introduction of the ethynyl group: The cyclopropyl compound is then treated with a strong base such as n-butyllithium, followed by the addition of an ethynyl halide.

    Attachment of the phenyl group: The final step involves the coupling of the cyclopropyl-ethynyl intermediate with a phenyl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and catalysis would apply. Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Ethynyl-1-phenylcyclopropyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

    Nitration: Nitro-(2-ethynyl-1-phenylcyclopropyl)benzene.

    Oxidation: Carbonyl derivatives of this compound.

    Reduction: Alkenes or alkanes derived from the ethynyl group.

Scientific Research Applications

(2-Ethynyl-1-phenylcyclopropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethynyl-1-phenylcyclopropyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the phenyl ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system .

Comparison with Similar Compounds

    (2-Ethynyl-1-phenylcyclopropyl)methane: Similar structure but with a methane group instead of benzene.

    (2-Ethynyl-1-phenylcyclopropyl)ethane: Similar structure but with an ethane group instead of benzene.

Properties

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

(2-ethynyl-1-phenylcyclopropyl)benzene

InChI

InChI=1S/C17H14/c1-2-14-13-17(14,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h1,3-12,14H,13H2

InChI Key

SDBVAEDJWRUIBG-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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